5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole
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Overview
Description
5-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a benzodioxole ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of the benzodioxole ring system, followed by the introduction of the nitro group and the formation of the tetrazole ring. Common reagents used in these reactions include nitrating agents, such as nitric acid, and azide sources, such as sodium azide. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
5-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated tetrazole derivatives.
Scientific Research Applications
5-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as high-energy materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOLE depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components. The tetrazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-NITRO-6-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)DISULFANYL]-2H-1,3-BENZODIOXOLE
- (6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANOL
- (6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYL FORMATE
Uniqueness
5-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOLE is unique due to the presence of both a nitro group and a tetrazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functionalities.
Properties
IUPAC Name |
5-(6-nitro-1,3-benzodioxol-5-yl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O4/c14-13(15)5-2-7-6(16-3-17-7)1-4(5)8-9-11-12-10-8/h1-2H,3H2,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDYSCDPFFYIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3=NNN=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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